molecular formula C20H19N3O4S B267663 N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}nicotinamide

N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}nicotinamide

Número de catálogo B267663
Peso molecular: 397.4 g/mol
Clave InChI: AVAJXRIXCFGJDF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}nicotinamide, commonly known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. ESI-09 is a potent inhibitor of the ion channel TRPM7, which is involved in a variety of cellular processes, such as cell proliferation, differentiation, and migration.

Mecanismo De Acción

ESI-09 exerts its therapeutic effects by inhibiting the ion channel TRPM7, which is involved in a variety of cellular processes, such as cell proliferation, differentiation, and migration. TRPM7 is a non-selective cation channel that allows the influx of calcium and magnesium ions into cells. The influx of calcium and magnesium ions through TRPM7 has been shown to be involved in various physiological and pathological processes, such as cardiovascular diseases, cancer, and neurological disorders. By inhibiting TRPM7, ESI-09 reduces the influx of calcium and magnesium ions into cells, thereby modulating various cellular processes.
Biochemical and Physiological Effects:
ESI-09 has been shown to modulate various biochemical and physiological processes by inhibiting TRPM7. In cancer, ESI-09 inhibits cell proliferation, migration, and invasion by reducing the activity of TRPM7. In cardiovascular diseases, ESI-09 improves cardiac function and reduces myocardial infarction by inhibiting TRPM7-mediated calcium influx. In neurological disorders, ESI-09 improves neuronal survival and reduces neuroinflammation by inhibiting TRPM7-mediated calcium influx.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

ESI-09 has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and purified. Another advantage is that it has been extensively studied for its potential therapeutic applications in various diseases. One limitation is that it may have off-target effects, which can complicate the interpretation of experimental results. Another limitation is that it may have limited bioavailability, which can affect its efficacy in vivo.

Direcciones Futuras

There are several future directions for the study of ESI-09. One direction is to further elucidate the molecular mechanisms underlying its therapeutic effects in various diseases. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Additionally, the development of more specific TRPM7 inhibitors may provide a better understanding of the physiological and pathological roles of TRPM7 in various cellular processes.

Métodos De Síntesis

The synthesis of ESI-09 involves several steps, including the reaction of 4-ethoxyaniline with p-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amine. The resulting amine is then reacted with 4-bromo-2-fluoronicotinoyl chloride to form the final product, ESI-09.

Aplicaciones Científicas De Investigación

ESI-09 has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, cardiovascular diseases, and neurological disorders. In cancer, ESI-09 has been shown to inhibit the growth and metastasis of cancer cells by targeting TRPM7, which is overexpressed in many types of cancer cells. In cardiovascular diseases, ESI-09 has been shown to improve cardiac function and reduce myocardial infarction by inhibiting TRPM7-mediated calcium influx. In neurological disorders, ESI-09 has been shown to improve neuronal survival and reduce neuroinflammation by inhibiting TRPM7-mediated calcium influx.

Propiedades

Nombre del producto

N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}nicotinamide

Fórmula molecular

C20H19N3O4S

Peso molecular

397.4 g/mol

Nombre IUPAC

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C20H19N3O4S/c1-2-27-18-9-5-17(6-10-18)23-28(25,26)19-11-7-16(8-12-19)22-20(24)15-4-3-13-21-14-15/h3-14,23H,2H2,1H3,(H,22,24)

Clave InChI

AVAJXRIXCFGJDF-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3

SMILES canónico

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.